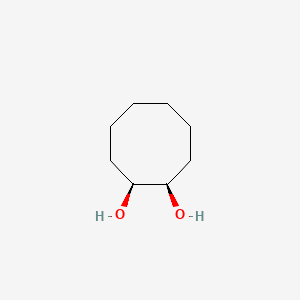

cis-1,2-Cyclooctanediol

Description

Contextual Significance of Vicinal Diols in Organic Chemistry

Vicinal diols, or glycols, are organic compounds featuring two hydroxyl (-OH) groups on adjacent carbon atoms. pearson.compearson.comfiveable.me This structural motif is of fundamental importance in organic chemistry due to its prevalence in natural products, such as carbohydrates and glycerol, and its versatility as a synthetic intermediate. fiveable.me The proximity of the two hydroxyl groups allows for intramolecular hydrogen bonding, which influences the molecule's polarity, solubility, and reactivity. fiveable.me

Vicinal diols are key intermediates in numerous chemical transformations. fiveable.me They can be synthesized from alkenes through hydroxylation reactions, often employing reagents like osmium tetroxide or potassium permanganate (B83412). fiveable.meorgsyn.org Conversely, they can undergo dehydration to form alkenes or rearrange to produce ketones or aldehydes, a reaction known as the pinacol (B44631) rearrangement. pearson.com The stereochemistry of the diol, whether cis or trans, significantly impacts the outcome of these reactions.

Overview of Cyclic Vicinal Diols in Synthetic and Mechanistic Studies

Cyclic vicinal diols, where the diol functionality is part of a ring structure, are particularly valuable in synthetic and mechanistic studies. The cyclic framework imposes conformational constraints that allow for a more detailed investigation of reaction mechanisms. The stereospecificity of reactions involving cyclic diols provides insights into the spatial arrangement of reactants and transition states.

For instance, the oxidation of cyclic vicinal diols can lead to the formation of α-hydroxy ketones, which are important building blocks in the synthesis of complex molecules. stanford.edunih.gov Mechanistic studies on these oxidations have revealed differences in the rate laws for the oxidation of diols compared to primary and secondary alcohols, highlighting the unique reactivity of the vicinal diol moiety. stanford.edunih.gov Furthermore, the deoxydehydration of cyclic diols to form alkenes is a reaction of significant interest for the conversion of biomass-derived polyols into valuable chemicals and fuels. rsc.org

Academic Research Trajectory of cis-1,2-Cyclooctanediol and Related Compounds

The academic research on this compound has largely focused on its synthesis and its use as a substrate to understand the mechanisms of various chemical reactions. The synthesis of this compound is often achieved through the cis-dihydroxylation of cyclooctene (B146475). nih.gov One notable method involves the use of a ruthenium-based catalyst with aqueous hydrogen peroxide as the oxidant, which provides the diol in high yield. nih.gov

The conformational complexity of the cyclooctane (B165968) ring has also been a significant area of investigation. wikipedia.orgresearchgate.net Computational studies have shown that cyclooctane can exist in several low-energy conformations, with the boat-chair form being the most stable. wikipedia.org The introduction of the two hydroxyl groups in this compound adds another layer of complexity to its conformational landscape. Rotational spectroscopy and density functional theory calculations have been employed to investigate the conformational space of cis-1,2-cyclohexanediol (B155557), a related smaller ring system, revealing multiple stable conformers stabilized by intramolecular hydrogen bonding. aip.org

Recent research has also explored the deoxydehydration of this compound to produce cyclooctene, a reaction with potential applications in sustainable chemistry. rsc.org These studies contribute to a deeper understanding of the factors that control the stereospecificity and regioselectivity of such transformations.

Current Gaps and Future Directions in this compound Research

While significant progress has been made in understanding the chemistry of this compound, several areas warrant further investigation. A comprehensive experimental and computational study of the conformational landscape of this compound itself is still needed to fully elucidate the interplay between the flexible eight-membered ring and the intramolecular hydrogen bonding of the diol functionality.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S)-cyclooctane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSOFJYAGDTKSK-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@@H]([C@@H](CC1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037225 | |

| Record name | (1R,2S)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27607-33-6 | |

| Record name | (1R,2S)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2-Cyclooctanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of Cis 1,2 Cyclooctanediol

Deoxydehydration (DODH) Reactions to Form Cyclooctene (B146475)

Deoxydehydration (DODH) is a significant reaction that converts vicinal diols, such as cis-1,2-cyclooctanediol, into olefins. rsc.org This transformation involves the removal of two hydroxyl groups and the formation of a double bond between the corresponding carbon atoms, yielding cyclooctene. rsc.org The reaction requires a stoichiometric amount of a reductant to facilitate the deoxygenation process. rsc.org

Homogeneous catalysts are pivotal in achieving efficient DODH of this compound. Among the most effective are complexes of vanadium and rhenium.

Vanadium-based Catalysts: Vanadium complexes have been identified as cost-effective catalysts for the DODH of vicinal diols. acs.org These systems can effectively convert this compound to cyclooctene. chemrxiv.org Computational studies have explored the use of vanadium(V)-based catalysts, demonstrating their ability to facilitate the reaction through unique mechanistic pathways. chemrxiv.org

Rhenium-based Catalysts: Rhenium complexes, such as methyltrioxorhenium (MTO), are highly effective for DODH reactions. rsc.orglookchem.com Studies have shown that this compound is readily converted to cyclooctene using MTO as a catalyst. lookchem.comlookchem.com Other rhenium complexes, like IReO2(PPh3)2, have also been utilized in the deoxydehydration of this compound. shareok.org The performance of these catalysts can be influenced by the choice of reductant and reaction conditions. rsc.org Molybdenum-based catalysts have also been investigated as alternatives to rhenium, although they sometimes result in lower yields for cyclic substrates like this compound. researchgate.net

**Table 1: Catalytic Systems for Deoxydehydration of *this compound***

| Catalyst Type | Example Catalyst | Product | Notable Findings |

|---|---|---|---|

| Vanadium-based | Vanadium(V) complexes | Cyclooctene | Employs a stepwise C-O bond cleavage mechanism, potentially involving spin crossover. chemrxiv.org |

| Rhenium-based | Methyltrioxorhenium (MTO) | Cyclooctene | Demonstrates high efficiency and stereoselectivity in converting the diol to the alkene. lookchem.comlookchem.com |

| Rhenium-based | IReO2(PPh3)2 | Cyclooctene | Used in combination with other reagents for the conversion. shareok.org |

| Molybdenum-based | [Cp*MoO2]2O | Cyclooctene | Shows catalytic activity, though yields for cyclic diols can be moderate. researchgate.net |

The mechanism of DODH for vicinal diols is complex and can vary depending on the catalyst used.

For rhenium-based systems like MTO, two primary pathways have been considered. lookchem.com

Pathway A: Involves the formation of a rhenium(VII) diolate, which is then reduced to a rhenium(V) diolate before extruding the alkene. lookchem.com

Pathway B: Proposes that the MTO catalyst is first reduced by a sacrificial alcohol to form methyldioxorhenium(V) (MDO), which then coordinates with the diol. lookchem.com Further studies suggest that the active species is a rhenium(III) diolate, formed by the reduction of an MDO-diolate complex, which then extrudes the alkene. lookchem.com

For vanadium-catalyzed DODH , a novel mechanism involving spin crossover has been elucidated through density functional theory (DFT) calculations. acs.org This pathway includes:

Condensation of the diol with the vanadium(V) catalyst to form a vanadium(V) diolate. acs.org

Reduction of this diolate by a reductant like triphenylphosphine (B44618) (PPh3). acs.org

A spin crossover to a triplet vanadium(III) diolate state. acs.org

Stepwise cleavage of the C–O bonds, which is a key difference from the concerted cleavage often seen in rhenium-catalyzed reactions. acs.orgchemrxiv.org

A final concerted V-O/C-O bond cleavage generates the olefin product. acs.org The extrusion of the olefin and the reduction of the vanadium(V) diolate are considered to be the rate-influencing steps in this cycle. acs.org

DODH reactions are noted for their high degree of stereospecificity and regioselectivity. rsc.org

Stereospecificity: The reaction is highly stereospecific. For instance, this compound is smoothly converted to cyclooctene, whereas the corresponding trans-diol may not react under the same conditions with certain catalysts like rhenium-based systems. chemrxiv.orglookchem.com This is because the concerted C-O bond cleavage mechanism favored by rhenium catalysts requires a syn-coplanar arrangement of the diol's hydroxyl groups, which is not possible for the rigid trans-cyclic diol. chemrxiv.org In contrast, the stepwise mechanism of vanadium catalysts allows for more flexibility, enabling the deoxydehydration of some trans-cyclic diols. chemrxiv.org

Regioselectivity: The DODH reaction is also highly regioselective, meaning the double bond forms specifically between the two carbon atoms that were originally bonded to the hydroxyl groups. rsc.org In the case of this compound, this ensures that cyclooctene is the exclusive olefin product.

Oxidative Cleavage Reactions of Cyclic Vicinal Diols

In addition to deoxydehydration, this compound can undergo oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. This process leads to the formation of dicarbonyl compounds.

Various catalytic systems have been developed to promote the selective oxidative cleavage of vicinal diols. While specific data for this compound with supported gold nanoparticles or atomically dispersed cobalt is not prevalent in the provided search results, the general principles of these catalytic systems are applicable. Dioxomolybdenum(VI) complexes, for example, have been shown to be effective catalysts for the oxidative cleavage of vicinal diols using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. researchgate.net Ruthenium complexes have also been shown to catalyze the oxidation of cyclooctene to this compound, and related species can be involved in C-C bond cleavage. acs.orgepdf.pub

The mechanism of oxidative C-C bond cleavage often involves the formation of a cyclic intermediate with the metal catalyst. For molybdenum-catalyzed cleavage, the process is thought to proceed via a molybdenum(VI) catalyst promoting the cleavage of the glycol to form carbonyl compounds. researchgate.net This results in the formation of a reduced molybdenum(IV) species, which is then re-oxidized by an oxidant like DMSO to regenerate the active catalyst. researchgate.net In some systems, the reaction may proceed through a reverse [2+2]-type elimination process involving an intramolecular concerted cyclization. researchgate.net The intermediates in these reactions are typically the corresponding dicarbonyl compounds resulting from the cleavage of the C1-C2 bond of the diol.

Hydrothermal Dehydration Mechanisms of Cyclic Vicinal Diols

Hydrothermal dehydration presents a compelling method for the deoxygenation of biomass-derived compounds, utilizing superheated water as the reaction medium without the need for additional reagents or catalysts. nih.govacs.org While effective for mono-alcohols, polyols like cyclic vicinal diols exhibit more complex and often slower dehydration pathways. nih.govacs.org

Influence of Hydroxyl Group Interactions on Reaction Pathways

The presence and interaction of hydroxyl groups are critical in dictating the reaction pathways of cyclic diols. nih.govx-mol.com The hydroxyl group acts as a nucleophilic site and can engage in hydrogen-bonding interactions, which are significant features in the reactions of diols. core.ac.uk In the context of dehydration, these interactions can influence the balance between E1 and E2 elimination mechanisms. nih.govx-mol.com While hydrogen bonding is a key aspect, it alone does not account for the observed decrease in reactivity compared to simple cyclohexanol (B46403). nih.govx-mol.com Instead, it is the manner in which these interactions affect the mechanistic balance that is crucial. nih.govx-mol.com For polyols, the proximity of another hydroxyl group can aid in stabilizing carbocation intermediates formed during dehydration, which in turn facilitates nucleophilic attack by the remaining hydroxyl group to form ring structures. iastate.edu

Kinetic Studies of Dehydration Processes

Kinetic studies of the hydrothermal dehydration of cyclic 1,2- and 1,4-diols reveal that these compounds generally dehydrate more slowly and with more intricate reaction pathways than their mono-alcohol counterparts. nih.govacs.org For instance, the acid-catalyzed dehydration of cis- and trans-1,2-cyclohexanediol (B13532) has been studied, with molecular dynamics simulations correlating solvation free energies with experimental reaction rates and selectivities. osti.govresearchgate.net These studies highlight how the solvent environment can alter reaction rates and product selectivity. osti.govresearchgate.net

Acid-Catalyzed Transformations and Rearrangements

Acid-catalyzed reactions of vicinal diols, such as the pinacol (B44631) rearrangement, are fundamental transformations in organic chemistry. masterorganicchemistry.com This process involves the protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-alkyl or -hydride shift to yield a ketone or aldehyde. masterorganicchemistry.com In the case of cyclic diols, these rearrangements can lead to ring expansion or contraction. masterorganicchemistry.comaskfilo.com For example, the acid-catalyzed dehydration of certain diols can result in the formation of a ketone through a rearrangement. libretexts.org

Formation of Dioxolanylium Ions from cis-1,2-Diacyloxy Compounds

While direct information on the formation of dioxolanylium ions from cis-1,2-diacyloxycyclooctane is not prevalent in the searched literature, the formation of related intermediates from diols is known. The reaction of diols can proceed through intermediates that are stabilized by the participation of a neighboring hydroxyl group. core.ac.uk

Mechanistic Insights into Acylium Ion Cleavage and Stability

Acylium ions (RCO+) are highly reactive electrophilic species that are key intermediates in reactions like the Friedel-Crafts acylation. wikipedia.orgfiveable.me They are typically formed from acyl chlorides or acid anhydrides in the presence of a Lewis acid. wikipedia.orgpearson.com The stability of an acylium ion is influenced by the nature of the R group. fiveable.me The cleavage of acid anhydrides is a common method to generate acylium ions for subsequent reactions. fiveable.mepearson.com

Heterogeneous Catalytic Hydrogenation and Dehydrogenation of Cyclic Diols

Heterogeneous catalysis plays a significant role in the transformation of cyclic diols, offering pathways for both hydrogenation and dehydrogenation. drhazhan.com These processes are crucial for the synthesis of various valuable chemicals.

The hydrogenation of cyclic diones to their corresponding diols has been systematically studied using heterogeneous catalysts like Ru/C. acs.orgresearchgate.net Reaction conditions such as temperature, hydrogen pressure, and solvent have been found to significantly affect the reaction rate and selectivity. acs.orgresearchgate.net For example, in the hydrogenation of cyclopentane-1,3-dione, a cis to trans ratio of 7:3 for the resulting diol is typically observed, with higher temperatures favoring the formation of the trans isomer through epimerization. acs.orgresearchgate.net

The hydrodeoxygenation of 1,2-cyclohexanediols over catalysts like Ir-ReOx/SiO2 can proceed through direct hydrogenolysis of the C–O bond. rsc.org In some cases, an indirect mechanism involving acid-catalyzed dehydration followed by metal-catalyzed hydrogenation can occur, though this may lead to ring rearrangement. rsc.org The stereochemistry of the diol can influence the reaction, with trans-1,2-cyclohexanediol readily isomerizing to the cis-isomer during hydrodeoxygenation. rsc.org

Dehydrogenation of cis-1,2-cyclohexanediol (B155557) to produce catechol has been achieved using silica (B1680970) nickel nanoparticle catalysts. chemicalbook.com Furthermore, the deoxydehydration (DODH) of vicinal diols to olefins is a significant reaction for biomass conversion. rsc.org For instance, this compound can be converted to cyclooctene. rsc.org This reaction is stereospecific, with cis-diols yielding the corresponding alkene, while trans-diols may not react under the same conditions. escholarship.org

Table of Reaction Products and Catalysts for this compound and Related Compounds

nih.govacs.orgchemicalbook.comrsc.orgacs.orgresearchgate.netrsc.org| Starting Material | Reaction Type | Catalyst/Reagent | Major Product(s) | Citation |

|---|---|---|---|---|

| Cyclic 1,2- and 1,4-Diols | Hydrothermal Dehydration | Superheated Water | Deoxygenated Products | |

| cis-1,2-Cyclohexanediol | Dehydrogenation | Silica Nickel Nanoparticles | Catechol | |

| trans-1,2-Cyclohexanediol | Hydrodeoxygenation | Ir-ReOx/SiO2 | cis-1,2-Cyclohexanediol, Cyclohexanol | |

| Cyclopentane-1,3-dione | Hydrogenation | Ru/C | cis- and trans-Cyclopentane-1,3-diol | |

| cis-1,2-Cyclooctanediol | Deoxydehydration | Not specified | Cyclooctene |

Adsorption Studies on Metal Catalysts

The interaction between diols and the surface of heterogeneous metal catalysts is a critical factor that governs reaction rates and pathways. Studies on the hydrodeoxygenation of related vicinal diols, such as 1,2-cyclohexanediols, over supported metal catalysts provide significant insights into the adsorption behavior that can be extrapolated to this compound.

In the hydrodeoxygenation of trans-1,2-cyclohexanediol over an Iridium-Rhenium oxide catalyst supported on silica (Ir-ReOₓ/SiO₂), it was observed that the adsorption of the diol on the catalyst surface is notably strong. rsc.org This strong adsorption influences the reaction kinetics, leading to a negative reaction order (-0.25) with respect to the concentration of the diol. rsc.org This indicates that as the concentration of the diol increases, it saturates the active sites on the catalyst, slightly inhibiting the reaction rate. During this process, the isomerization of the trans-diol to cis-1,2-cyclohexanediol occurs readily, suggesting that the cis isomer is also a key participant in the surface reactions. rsc.org The higher reactivity of the cis-diol compared to its trans counterpart has been noted on certain catalytic systems, such as TAPO-5 catalysts. rsc.org

The deoxydehydration of this compound to cyclooctene has been successfully achieved with 100% conversion using a homogeneous rhenium catalyst, demonstrating the molecule's reactivity. rsc.org While this study uses a homogeneous catalyst, the complete conversion underscores the accessibility of the hydroxyl groups for catalytic interaction. rsc.org

Table 1: Reaction Parameters for Deoxydehydration of Vicinal Diols

| Substrate | Catalyst | Conversion (%) | Olefin Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| This compound | Rhenium Complex | 100 | 64 | - |

| cis-1,2-Cyclohexanediol | [MoCp*O₂]₂O | >99 | 55 | - |

Data sourced from a review on transition metal-catalyzed deoxydehydration. rsc.org

Role of Catalyst Support in Activity and Selectivity

In the oxidative cleavage of trans-1,2-cyclohexanediol using gold nanoparticles, the nature of the support material—either titanium dioxide (TiO₂) or magnesium oxide (MgO)—significantly affected the catalytic performance. researchgate.net The Au/MgO catalyst demonstrated the best performance, although it was susceptible to deactivation from nanoparticle growth and the formation of carbonaceous deposits on the surface. researchgate.net

The choice of support and co-catalysts is also critical in hydrodeoxygenation reactions. For the hydrodeoxygenation of 1,2-cyclohexanediol (B165007), various supported catalysts have been developed:

Ir-ReOₓ/SiO₂ : Effective for hydrodeoxygenation in n-heptane. rsc.org

Ru-MnOx/C : Showed up to 83% selectivity to cyclohexanol. rsc.org

Ru/ZrO₂-La(OH)₃ : Demonstrated excellent performance with 97% selectivity to cyclohexanol at 67% conversion. rsc.org

Hierarchical zeolites have emerged as highly selective supports for oxidation reactions that produce vicinal diols. In the oxidation of cyclohexene (B86901), a hierarchical FAU zeolite containing Tantalum (HZ-Ta) proved to be exceptionally selective toward the formation of cis-1,2-cyclohexanediol, with selectivity greater than 90%. mdpi.com This highlights the shape-selective nature of the zeolite pores, which favors the formation of the cis isomer. The main product of the reaction was cis-1,2-cyclohexanediol, with only small amounts of trans-1,2-cyclohexanediol, adipic acid, and 1,2-epoxycyclohexane being formed. mdpi.com

Table 2: Selectivity in Cyclohexene Oxidation using a Tantalum-containing Hierarchical Zeolite (HZ-Ta) Catalyst

| Reaction Temperature | Selectivity to cis-1,2-cyclohexanediol |

|---|---|

| 45 °C | 89–94% |

| 65 °C | 82–87% |

Data sourced from a study on hierarchical zeolites in cyclohexene epoxidation. mdpi.com

Furthermore, modifying the surface of a support can tune catalyst selectivity. For instance, grafting different organic groups onto a silica-supported titanium catalyst (Ti-SiO₂) used for cyclohexene oxidation altered the product distribution. rsc.orgnih.gov While grafting a fluorous group suppressed activity, adding nonpolar (octyl) or polar aprotic groups enhanced reaction rates and shifted selectivity toward the formation of trans-1,2-cyclohexanediol via hydrolysis of an epoxide intermediate. rsc.orgnih.gov This demonstrates that the microenvironment around the active site, as controlled by the support and its modifications, is fundamental to directing the reaction toward a desired stereoisomer.

Stereochemical Investigations and Conformational Analysis of Cis 1,2 Cyclooctanediol

Conformational Preferences and Interconversion Dynamics in Solution and Gas Phase

The flexible nature of the cyclooctane (B165968) ring allows cis-1,2-cyclooctanediol to adopt a variety of conformations. The relative energies of these conformers and the barriers to their interconversion are subjects of detailed computational and spectroscopic studies.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface (PES) of flexible molecules like this compound. By performing PES scans, researchers can identify the various low-energy conformers and the transition states that connect them.

For the related and extensively studied cis-1,2-cyclohexanediol (B155557), computational studies have identified multiple low-energy conformers within a narrow energy window. nih.govaip.orgresearchgate.netresearchgate.net For instance, four distinct conformers stabilized by an intramolecular hydrogen bond were found within 5 kJ mol⁻¹ of each other. nih.govaip.orgresearchgate.netresearchgate.net A two-dimensional PES scan, mapping the potential energy as a function of the H–O–C–C dihedral angles, revealed the complex energy landscape and the pathways for interconversion between these conformers. aip.orgresearchgate.net Similar computational approaches are applied to this compound to understand its even more complex conformational space due to the larger ring size. These calculations help in predicting the most stable structures and their relative populations in the gas phase. aip.org

Table 1: Calculated Relative Energies of cis-1,2-Cyclohexanediol Conformers (Data based on analogous systems and representative of computational approaches)

| Conformer | Relative Energy (kJ mol⁻¹) |

|---|---|

| Conformer I | 0.0 |

| Conformer II | 1.5 |

| Conformer III | 3.2 |

| Conformer IV | 4.8 |

Note: This table is illustrative of the type of data generated from DFT calculations for cyclic diols.

Rotational spectroscopy, particularly when combined with supersonic jet expansion, provides high-resolution data that can distinguish between different conformers of a molecule in the gas phase. nih.govaip.orgresearchgate.netresearchgate.net This technique has been successfully applied to cis-1,2-cyclohexanediol, where the rotational spectra of two distinct conformers were observed and assigned. nih.govaip.orgresearchgate.netresearchgate.net The experimental rotational constants are then compared with those calculated for the theoretically predicted conformers, allowing for a definitive identification of the observed species. nih.govaip.orgresearchgate.netresearchgate.net

The non-observation of other computationally predicted low-energy conformers can often be explained by conformational relaxation, where higher-energy conformers convert to lower-energy ones during the supersonic expansion, surmounting low interconversion barriers. nih.govaip.org The use of different carrier gases in the jet expansion can sometimes influence this relaxation process and allow for the trapping and observation of less stable conformers. nih.gov

A significant finding from rotational spectroscopy studies on vicinal diols is the structural change upon intramolecular hydrogen bond formation. nih.gov For the lowest energy conformer of cis-1,2-cyclohexanediol, the determination of its semi-experimental equilibrium structure through the analysis of multiple isotopologues revealed that the C–O bond of the hydroxyl group acting as the hydrogen-bond donor is shorter than that of the acceptor. nih.gov This observation serves as a novel spectroscopic marker for intramolecular hydrogen bonding in such systems. nih.gov

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a critical factor governing the structure and properties of this compound. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible and have been studied using various spectroscopic techniques.

Infrared (IR) spectroscopy is a primary tool for studying hydrogen bonding. The O-H stretching vibration is particularly sensitive to its environment. In the absence of hydrogen bonding, the O-H stretch appears as a sharp band at a higher frequency. When a hydroxyl group participates in a hydrogen bond, the O-H bond weakens, causing the stretching frequency to shift to a lower wavenumber and the band to broaden. vaia.comakjournals.com

In cis-vicinal diols like this compound, the proximity of the two hydroxyl groups facilitates the formation of an intramolecular hydrogen bond. vaia.com This is observed in the IR spectrum as an O-H stretching band at a lower frequency that persists even at high dilution, as intramolecular bonding is concentration-independent. vaia.com In contrast, intermolecular hydrogen bonds are concentration-dependent and become less significant at lower concentrations. researchgate.net

Studies on cis-1,2-cyclohexanediol have shown that in the liquid and solid states, intermolecular hydrogen bonding plays a significant role, leading to the formation of dimers, trimers, and larger oligomers. akjournals.comresearchgate.netresearchgate.net The O-H stretching frequencies in these associated species are typically lower than those for the intramolecularly hydrogen-bonded monomer. akjournals.com

The formation of an intramolecular hydrogen bond significantly influences the conformational preference of this compound. It locks the relative orientation of the two hydroxyl groups, thereby stabilizing specific conformers. stackexchange.com This pre-organization can affect the molecule's reactivity. For instance, the ability to form a chelate ring with a metal atom is influenced by the fixed spatial arrangement of the hydroxyl groups. researchgate.net

The presence and nature of hydrogen bonding also affect the molecule's physical properties. For example, the disruption of intermolecular hydrogen bonds upon heating is responsible for phase transitions observed in cis-1,2-cyclohexanediol. akjournals.com This compound exhibits a solid-solid phase transition to a "rotator phase" before melting, a phenomenon linked to the dynamics of its hydrogen-bonding network. akjournals.com

Furthermore, the acidity of the hydroxyl protons can be enhanced by intramolecular hydrogen bonding. stackexchange.com This stabilization of the conjugate base can influence the diol's behavior in chemical reactions. The competition between intra- and intermolecular hydrogen bonding is also crucial in self-association and molecular recognition processes. rsc.org

Stereoisomerism and Chirality in Cyclic Vicinal Diols

Vicinal diols, compounds with hydroxyl groups on adjacent carbon atoms, are a fundamental structural motif in chemistry. wikipedia.org When these diols are part of a cyclic structure, their stereochemistry becomes particularly interesting.

This compound possesses two stereocenters at the carbon atoms bearing the hydroxyl groups. Due to the cis relationship of the substituents, the molecule is a meso compound. Although it contains chiral centers, the molecule as a whole is achiral because it possesses an internal plane of symmetry. This is a key distinction from its trans counterpart, which exists as a pair of enantiomers.

The concept of stereoisomerism in cyclic diols is well-illustrated by smaller ring systems like 1,2-cyclohexanediol (B165007). The cis isomer is a meso compound, while the trans isomer is chiral and exists as (R,R) and (S,S) enantiomers. libretexts.org These stereoisomers are diastereomers of each other. libretexts.org

Identification of Meso Compounds and Chiral Forms

In the case of cyclic diols, the cis-isomer, where the hydroxyl groups are on the same side of the ring, often possesses this internal symmetry. For example, cis-1,2-cyclohexanediol is a well-established meso compound. vaia.comresearchgate.net It has a plane of symmetry that bisects the molecule, rendering it achiral and thus not optically active. vaia.com Consequently, it is non-resolvable, meaning it cannot be separated into enantiomers. vaia.com

Applying this principle to the eight-membered ring system, This compound is also classified as a meso compound. Despite the conformational flexibility of the cyclooctane ring, the cis configuration of the hydroxyl groups allows for a conformation that possesses a plane of symmetry. This makes the molecule achiral as a whole. Therefore, this compound does not exist as a pair of enantiomers and is not resolvable. vaia.comresearchgate.net In contrast, the trans-1,2-cyclooctanediol (B12051) isomer lacks this internal plane of symmetry, is chiral, and exists as a pair of enantiomers that can be resolved. vaia.com

| Compound | Stereochemistry | Chirality | Key Feature |

|---|---|---|---|

| This compound | Meso | Achiral | Internal plane of symmetry |

| trans-1,2-Cyclooctanediol | Enantiomeric Pair | Chiral | No internal plane of symmetry |

Dynamic Epimerization of Cyclic Diols for Stereochemical Editing

Stereochemical editing refers to the strategic modification of a molecule's stereochemistry without altering its atomic connectivity. acs.orgchemrxiv.org Dynamic epimerization is a powerful tool for this purpose, allowing for the interconversion of diastereomers. A notable example is the selective isomerization of cyclic trans-diols to their less thermodynamically stable cis counterparts. acs.orgorganic-chemistry.org

This transformation can be achieved through a combination of hydrogen atom transfer (HAT) photocatalysis and boronic acid-mediated transient thermodynamic control. organic-chemistry.orgprinceton.edu The process allows for the selective epimerization of a range of cyclic diols, demonstrating broad substrate compatibility across different ring sizes. acs.orgprinceton.edu

The key steps and components of this process are:

Photocatalyst : A catalyst, such as a decatungstate complex, absorbs light and initiates a hydrogen atom transfer (HAT) process from the diol's C-H bond. organic-chemistry.org

Boronic Acid : A boronic acid, like methylboronic acid, reversibly forms a bicyclic boronic ester with the diol. princeton.edu Crucially, cis-diols form these esters more readily and with greater stability than trans-diols due to reduced ring strain. princeton.edu This transiently inverts the relative stabilities of the diol isomers. princeton.edu

HAT Mediator : A co-catalyst, such as diphenyl disulfide, facilitates the reversible HAT process. organic-chemistry.org

Product Release : Mild hydrolysis or transesterification of the boronic ester liberates the free cis-diol as the major product. princeton.edu

This method represents a contra-thermodynamic process, providing access to valuable or rare stereoisomers through late-stage stereochemical editing. chemrxiv.orgprinceton.edu

| Component | Example | Function | Reference |

|---|---|---|---|

| Photocatalyst | (PBu₄)₄W₁₀O₃₂ | Initiates Hydrogen Atom Transfer (HAT) under light irradiation. | organic-chemistry.orgprinceton.edu |

| Boronic Acid | MeB(OH)₂ | Forms a transiently stable ester with the cis-diol, inverting thermodynamic preference. | princeton.edu |

| HAT Co-catalyst | Diphenyl disulfide | Mediates the reversible HAT cycle. | organic-chemistry.org |

| Light Source | 365 nm LED | Provides energy to activate the photocatalyst. | princeton.edu |

Chemical Resolution Procedures for Enantiopure Cyclic Diols

As established in section 4.3.1, this compound is an achiral meso compound and therefore cannot be resolved into enantiomers. The concept of resolution is only applicable to chiral compounds that exist as a racemic mixture (an equal mixture of enantiomers). For cyclic diols, this applies to chiral isomers such as racemic trans-1,2-cyclooctanediol.

Chemical resolution is a classic and effective technique for separating the enantiomers of a racemic mixture. tandfonline.comtandfonline.com The process relies on converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated.

The general procedure for chemical resolution of a racemic diol involves the following steps:

Derivatization with a Chiral Resolving Agent : The racemic diol is reacted with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric esters. tandfonline.comtandfonline.com For example, racemic trans-1,2-cyclohexanediol (B13532) can be resolved using enantiomerically pure O-acetyl mandelic acid. tandfonline.com

Separation of Diastereomers : The resulting diastereomers have different physical properties, such as solubility. This difference allows them to be separated by techniques like fractional crystallization or column chromatography. tandfonline.comtandfonline.com

Recovery of Enantiomers : The separated diastereomers are then chemically cleaved (e.g., by hydrolysis) to remove the chiral auxiliary, yielding the individual, enantiopure diols. tandfonline.comtandfonline.com

An alternative to chemical resolution is kinetic resolution, which often employs enzymes. In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the derivatized one. nih.gov For instance, lipases from Bacillus subtilis have been used for the kinetic resolution of (rac)-trans-1,2-diacetoxycyclohexane by selectively hydrolyzing the (R,R)-enantiomer. nih.gov

| Step | Description | Example Technique | Reference |

|---|---|---|---|

| 1. Diastereomer Formation | React the racemic diol with an enantiopure chiral resolving agent (e.g., a chiral acid) to form diastereomeric esters. | Esterification | tandfonline.comtandfonline.com |

| 2. Diastereomer Separation | Separate the mixture of diastereomers based on their different physical properties. | Fractional Crystallization or Column Chromatography | tandfonline.comtandfonline.com |

| 3. Enantiomer Recovery | Cleave the chiral auxiliary from each separated diastereomer to isolate the pure enantiomers of the diol. | Hydrolysis | tandfonline.comtandfonline.com |

Influence of Stereochemistry on Reactivity (e.g., Diastereoselective Reactions)

The specific three-dimensional arrangement of atoms in a stereoisomer can profoundly influence its chemical reactivity. In cis-1,2-cycloalkanediols, the relative positioning of the two hydroxyl groups dictates site-selectivity in certain reactions.

A clear example is the palladium-catalyzed mono-oxidation of cis-1,2-cyclohexanediol. researchgate.net In its chair-like conformation, this diol has one axial and one equatorial hydroxyl group. Experimental and computational studies show a strong preference for the oxidation of the axial hydroxyl group over the equatorial one. researchgate.net This diastereoselectivity is attributed to stereoelectronic effects, specifically hyperconjugative interactions in the reaction's transition state. researchgate.net The transition state for the abstraction of a hydride from the carbon bearing the axial hydroxyl group is better stabilized by hyperconjugative interactions with adjacent C-C bonds of the cyclohexane (B81311) ring. researchgate.net Conversely, the transition state for the oxidation of the equatorial hydroxyl is destabilized by an antiperiplanar C-OH bond, which is a poor hyperconjugative donor. researchgate.net

Another instance where stereochemistry dictates reactivity is in the formation of boronic esters, as mentioned in section 4.3.2. Cis-diols react more readily with boronic acids to form cyclic esters compared to their trans counterparts. princeton.edu This is because the hydroxyl groups in a cis-diol are positioned to form a five-membered ring with the boron atom with minimal strain. Trans-diols, however, would require the formation of a highly strained and disfavored trans-fused bicyclic ester. princeton.edu This difference in reactivity is the thermodynamic basis for the stereochemical editing method that converts trans-diols to cis-diols. princeton.edu

| Reaction | Isomer | Observed Reactivity/Selectivity | Underlying Reason | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Mono-oxidation | cis-Diol (Axial OH) | Preferred site of oxidation. | Stabilizing hyperconjugative interactions from ring C-C bonds in the transition state. | researchgate.net |

| cis-Diol (Equatorial OH) | Disfavored site of oxidation. | Destabilizing interaction with the antiperiplanar C-OH bond in the transition state. | researchgate.net | |

| Boronic Ester Formation | cis-Diol | Favored; forms stable cyclic esters. | Hydroxyl groups are geometrically poised to form a low-strain five-membered ring. | princeton.edu |

| trans-Diol | Disfavored. | Formation of a cyclic ester would result in a highly strained trans-fused ring system. | princeton.edu |

Derivatization Strategies for Cis 1,2 Cyclooctanediol

Esterification Reactions for Mono- and Di-Substituted Derivatives

Esterification is a fundamental derivatization technique for diols, allowing for the conversion of the polar hydroxyl groups into less polar ester functionalities. This transformation can be controlled to yield either mono- or di-substituted products.

Achieving selective monoesterification of a symmetrical diol like cis-1,2-cyclooctanediol presents a significant challenge. However, methods have been developed to favor the formation of the monoester over the diester. One such approach involves reacting the diol with a carboxylic acid in an aqueous solution. The monoester, being less polar than the starting diol, can be continuously extracted from the aqueous reaction mixture into a nonpolar solvent as it is formed. This technique shifts the equilibrium towards the monoester product and minimizes the formation of the diester. google.com For instance, the reaction can be facilitated by a strong acid catalyst. google.com

Another strategy for selective functionalization involves the use of organotin intermediates. While not a direct esterification, the formation of dialkylstannylene acetals from diols allows for regioselective reactions. The reactivity of the oxygen atoms can be influenced by the steric bulk of the alkyl groups on the tin atom and the reaction conditions, enabling subsequent selective derivatization. cdnsciencepub.com

The synthesis of diester derivatives, such as the diacetate, is generally more straightforward than monoesterification. Typically, this involves reacting this compound with an excess of an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, often in the presence of a base like pyridine (B92270) or a catalyst like sulfuric acid. The reaction of cis-1,2-cyclohexanediol (B155557) with acetic acid in anhydrous hydrogen fluoride (B91410) has been shown to produce the corresponding monoacetate after hydrolysis of an intermediate dioxolanylium ion. scispace.com This methodology can be extended to other cyclic diols. The formation of various diesters, including those with aromatic acyl groups like p-toluyl, has also been documented for related cyclic diols. scispace.com

A metal-free diacetoxylation of alkenes using a peroxyacid as the oxidant, catalyzed by triflic acid, provides another route to vicinal diacetates. organic-chemistry.org This method could potentially be applied to cyclooctene (B146475) to yield this compound diacetate.

| Derivative | Reagents | Catalyst/Conditions | Reference |

| Monoester | Carboxylic acid | Aqueous solution, continuous extraction with nonpolar solvent | google.com |

| Diacetate | Acetic anhydride | Pyridine or sulfuric acid | |

| Diacetate | Acetic acid | Anhydrous hydrogen fluoride | scispace.com |

| Di-p-toluyl ester | p-Toluyl chloride | Pyridine | scispace.com |

Formation of Cyclic Acetals and Ketals (e.g., Isopropylidene Derivatives)

The reaction of 1,2-diols with aldehydes or ketones in the presence of an acid catalyst leads to the formation of cyclic acetals or ketals, respectively. These derivatives are valuable as protecting groups in organic synthesis due to their stability under various conditions and their facile removal by acid-catalyzed hydrolysis. masterorganicchemistry.com

For cis-1,2-diols, the formation of a five-membered dioxolane ring is sterically favorable. The reaction of this compound with an aldehyde or ketone would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the diol's hydroxyl groups to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates an oxocarbenium ion, which is then trapped by the second hydroxyl group to form the cyclic acetal (B89532). nih.gov

A common example is the formation of an isopropylidene derivative (an acetonide) by reacting the diol with acetone (B3395972). This reaction is often used to protect the diol functionality. cdnsciencepub.comgoogle.comcdnsciencepub.com

In the case of a symmetric diol like this compound, regioselectivity is not a concern as both hydroxyl groups are equivalent. However, the stereochemistry of the diol is crucial. The cis configuration allows both hydroxyl groups to readily react with the same carbonyl carbon to form the five-membered ring of the acetal or ketal. pdx.eduquora.com The corresponding trans-diol would experience significant ring strain in attempting to form such a cyclic derivative, making the reaction unfavorable. pdx.eduresearchgate.net

Catalyst-controlled regioselective acetalization has been extensively studied, particularly in carbohydrate chemistry, using chiral phosphoric acids. These catalysts can direct the acetalization to a specific hydroxyl group in a polyol, achieving high regioselectivity. nih.govchemrxiv.org While this compound is a simple symmetric diol, these principles become important when other functional groups are present on the ring. The formation of the cyclic acetal itself is a stereoselective process, preserving the cis relationship of the original diol.

Boronic Acid-Mediated Derivatization for Analytical and Synthetic Purposes

Boronic acids are known to react reversibly with diols to form cyclic boronate esters. xmu.edu.cn This reaction is particularly efficient with cis-1,2-diols due to the favorable geometry for forming a five-membered ring. researchgate.netprinceton.edu This derivatization is widely used for the separation and analysis of diol-containing compounds by techniques like boronate affinity chromatography. nih.gov

The formation of boronate esters can also serve as a method for diol activation. The resulting boronate ester can enhance the nucleophilicity of the diol oxygens, facilitating subsequent reactions. rsc.orgualberta.ca

The formation of boronate esters is highly dependent on the stereochemistry of the vicinal diol. Cis-diols exhibit a much higher affinity for boronic acids compared to their trans isomers. researchgate.netprinceton.edu This selectivity is driven by the thermodynamic stability of the resulting cyclic boronate ester. The cis arrangement allows for the formation of a relatively strain-free five-membered ring. researchgate.netprinceton.edu

This stereoselective binding has been exploited for various applications. For example, it can be used to separate mixtures of cis and trans diols. researchgate.net In a competition experiment between cis- and trans-1,2-cyclohexanediol (B13532), a hemiboronic acid catalyst was shown to be fully selective for the monophosphorylation of the cis-diol. rsc.org This high degree of stereoselectivity is a general feature of the interaction between boronic acids and vicinal diols and is directly applicable to this compound for selective derivatization or analysis. researchgate.netacs.orgacs.orgcsic.es

Applications of Cis 1,2 Cyclooctanediol in Advanced Organic Synthesis

Role as Chiral Auxiliary and Ligand in Asymmetric Synthesis

The defined spatial arrangement of the hydroxyl groups in cis-1,2-cyclooctanediol allows it to serve as an effective chiral auxiliary and a precursor for chiral ligands in asymmetric synthesis, guiding the stereochemical outcome of reactions.

Asymmetric Alkylation Reactions utilizing Cyclic Diol Auxiliaries

Chiral cyclic diols, including the eight-membered ring structure of this compound, have proven to be excellent chiral auxiliaries for the asymmetric alkylation of cyclic and acyclic β-keto esters. researchgate.net In these reactions, the diol is temporarily incorporated into the substrate molecule, creating a chiral environment that directs the approach of the alkylating agent to one face of the enolate, leading to the preferential formation of one enantiomer of the product. researchgate.netiranchembook.ir For instance, the diastereoselective alkylation of ethyl 2-methylacetoacetate (B1246266) using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary results in high diastereomeric excess. researchgate.net After the alkylation step, the chiral auxiliary can be removed, yielding the optically active α-alkylated product. nih.gov The conformational rigidity of the cyclic diol is a key factor in achieving high levels of stereocontrol. nih.gov

The effectiveness of this approach is demonstrated in the preparation of C(2)-O-alkylation products from diols, which can then be converted to glycosyl donors for the synthesis of disaccharides with high stereoselectivity. nih.gov

Design of Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions

This compound and its derivatives are crucial in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. lookchem.comscbt.com These ligands coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a wide range of transformations, including hydrogenations, carbon-carbon bond-forming reactions, and carbon-heteroatom bond-forming reactions. sioc-journal.cn

The development of modular chiral ligands has enabled the fine-tuning of catalyst properties for high activity and efficiency. acs.org Chiral diphosphite ligands derived from (1R,2R)-trans-1,2-cyclohexanediol, a related cyclic diol, have been shown to be effective in asymmetric hydrogenations. nih.gov Similarly, spiro-based ligands, which create a rigid and well-defined chiral pocket around the metal center, have emerged as a powerful class of ligands for asymmetric catalysis, leading to high enantioselectivities in the hydrogenation of challenging substrates like diarylmethanimines. sioc-journal.cnacs.orgnih.gov The unique stereochemistry of this compound can be exploited to synthesize ligands that enforce a specific coordination geometry, thereby influencing the reaction's stereochemical outcome. lookchem.com

Building Block for Complex Molecule Synthesis

The inherent structure of this compound makes it a valuable starting material for the synthesis of more complex and biologically important molecules.

Precursors for Biologically Active Compounds (e.g., Antifungal Agents, Cyclitols)

This compound serves as a precursor in the synthesis of various biologically active compounds. For example, related cyclic diols like 1,2-cyclohexanediol (B165007) have been utilized as intermediates in the production of antifungal agents such as fluconazole.

Furthermore, this compound is a building block for the synthesis of cyclitols, which are carbocyclic polyols. These compounds are of interest due to their structural similarity to carbohydrates and their potential biological activities. cdnsciencepub.comcdnsciencepub.com The regioselective opening of epoxides derived from cyclic dienes can lead to the formation of functionalized cyclitols. For instance, the reaction of cis-1,4-cyclohexadiene bisepoxide with aluminum azide (B81097) yields a diazidocyclohexanediol, which can be further transformed into 2,5-dideoxystreptamine, a key component of certain aminoglycoside antibiotics. cdnsciencepub.comcdnsciencepub.com

Intermediates in Fine Chemical and Specialty Material Production (e.g., Polyester (B1180765) Resins, Epoxy Resins)

In the realm of materials science, this compound and its analogs are used as intermediates in the production of fine chemicals and specialty materials. The two hydroxyl groups of these diols make them suitable monomers for polymerization reactions.

Polyester Resins: Diols are fundamental components in the synthesis of polyester resins. While diols like 1,4-cyclohexanedimethanol (B133615) are noted for their use in high-performance polyester molding resins, other cyclic diols also find application. google.comgoogle.com The reaction of a diol with a dicarboxylic acid or its derivative leads to the formation of a polyester chain. google.com The specific diol used influences the properties of the resulting polymer, such as its solubility and thermal stability. google.com

Epoxy Resins: 1,2-Cyclohexanediol is a crucial precursor in the synthesis of epoxy resins, where it can act as a diluent to improve the properties of the final formulation. mdpi.comacs.org It can also be a component in the synthesis of the epoxy resin itself. For example, small amounts of cis-1,2-cyclohexanedimethanol (B50243) can be present alongside other isomers in the production of cycloaliphatic epoxy resins. google.com

Catalytic Applications Beyond Its Own Transformation

Beyond being a substrate or a chiral auxiliary that is consumed in a reaction, derivatives of this compound can also act as catalysts themselves. Boronic acid derivatives of diols, for instance, can catalyze reactions such as the selective functionalization of other polyols. researchgate.net These catalysts operate by forming a reversible covalent bond with the substrate, bringing it into proximity with a catalytic moiety. nih.gov This strategy has been successfully applied in the desymmetrization of cis-1,2-diols via silylation and in the site-selective modification of complex molecules like glycosides and natural products. researchgate.netnih.gov For example, a benzoxaborole-based catalyst can selectively benzoylate cis-1,2-cyclohexanediol (B155557). researchgate.net

Role in Heterogeneous Catalysis (e.g., Oxidation of Alkenes)

The application of this compound in heterogeneous catalysis is an area of growing research interest, particularly in the context of oxidation reactions of alkenes. While the diol itself is often the target product of such reactions, it also plays a role in modifying and influencing catalytic systems.

One notable area of investigation involves the use of polyoxometalates as catalysts. In these systems, this compound can be a substrate that is oxidized to valuable dicarboxylic acids. For instance, using a catalyst with the formula (RFN+)12[WZn3(H2O)2(ZnW9O34)2], this compound has been oxidized to suberic acid in nearly quantitative yields. technion.ac.il This reaction proceeds with high efficiency, utilizing hydrogen peroxide as the oxidant. technion.ac.il The initial products of these oxidations are believed to be α-hydroxyketones. technion.ac.il

Another significant application is in the deoxydehydration (DODH) of diols to form olefins, a reaction of interest for converting biomass-derived polyols into valuable chemicals. rsc.org In this context, this compound serves as a reactant to produce cyclooctene (B146475). rsc.org Various catalysts, including those based on rhenium and molybdenum, have been explored for this transformation. rsc.orguu.nl For example, a Cp-based molybdenum catalyst has been shown to convert cis-1,2-cyclohexanediol, a challenging substrate, into cyclohexene (B86901). uu.nl This suggests the potential for similar conversions with this compound.

Furthermore, research into surface-modified single-atom catalysts (SACs) has highlighted the influence of diols on catalytic activity. In a study on a Pd/CeO2 single-atom catalyst for Suzuki cross-coupling reactions, cis-1,2-cyclohexanediol was used as a surface ligand. digitellinc.com While aromatic ligands like catechol enhanced catalytic activity through π-stacking interactions, the non-aromatic cis-1,2-cyclohexanediol led to a decrease in activity compared to the unmodified catalyst. digitellinc.com This was attributed to the blocking of active sites and steric hindrance, demonstrating that the structure of the diol can significantly modulate the performance of a heterogeneous catalyst. digitellinc.com

Hierarchical zeolites containing vanadium or tantalum have also been investigated for the oxidation of cyclohexene, where cis-1,2-cyclohexanediol is a potential product. nih.gov These materials exhibit high activity and selectivity, with the tantalum-modified catalyst showing a higher selectivity towards the formation of cis-1,2-cyclohexanediol. nih.gov

Investigation in Homogeneous Catalysis

In the realm of homogeneous catalysis, this compound is primarily investigated as a product of catalytic alkene dihydroxylation and as a ligand that can influence the catalytic process.

A significant area of research is the cis-dihydroxylation of cyclooctene to produce this compound. A notable example is the use of a ruthenium-based catalyst, [Ru(Me3tacn)Cl3] (where Me3tacn is N,N',N''-trimethyl-1,4,7-triazacyclononane), with aqueous hydrogen peroxide as the oxidant. nih.gov This "green" method has proven effective for the selective oxidation of various alkenes, including cyclooctene, to their corresponding cis-diols in high yields. nih.gov The reaction can be scaled up to produce large quantities of this compound. nih.gov Mechanistic studies involving electrospray ionization mass spectrometry (ESI-MS) have detected a key cycloadduct intermediate, [(Me3tacn)ClRuHO2(C8H14)]+, during the oxidation of cyclooctene, providing insight into the reaction pathway. nih.gov

While not directly involving this compound as a ligand, related studies on cis-1,2-cyclohexanediol offer valuable insights. For instance, cis-1,2-cyclohexanediol has been effectively used as a bidentate O-donor ligand in a highly active copper-catalytic system for the synthesis of aryl, heteroaryl, and vinyl sulfides. organic-chemistry.org This system demonstrates excellent functional group tolerance and operates under mild conditions. organic-chemistry.org The success of this structurally similar diol as a ligand suggests the potential for this compound to be employed in a similar capacity in other homogeneous catalytic systems.

The table below summarizes the catalytic systems and their outcomes related to this compound.

| Catalyst System | Reactant(s) | Product(s) | Catalysis Type | Research Focus |

| (RFN+)12[WZn3(H2O)2(ZnW9O34)2] / H2O2 | This compound | Suberic acid | Heterogeneous | Oxidation of diols |

| Rhenium and Molybdenum complexes / Reductant | This compound | Cyclooctene | Heterogeneous | Deoxydehydration (DODH) |

| Pd/CeO2 SAC with diol ligand | Aryl halides, boronic acids | Biaryls | Heterogeneous | Suzuki cross-coupling |

| [Ru(Me3tacn)Cl3] / H2O2 | Cyclooctene | This compound | Homogeneous | cis-Dihydroxylation |

| Copper / cis-1,2-Cyclohexanediol ligand | Thiols, Halides | Sulfides | Homogeneous | C-S cross-coupling |

Advanced Spectroscopic and Computational Characterization of Cis 1,2 Cyclooctanediol

Vibrational Spectroscopy (Infrared and Raman) for Structural and Phase Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for analyzing the molecular structure, hydrogen bonding, and phase behavior of diols. While these methods are standard for such analyses, specific, detailed studies on cis-1,2-cyclooctanediol are not extensively detailed in publicly available literature. Research efforts have noted that obtaining clear IR spectra can be challenging due to experimental factors like solvent interference, with signals sometimes being too small for definitive interpretation. shareok.org

The analysis of the O-H stretching region in the IR and Raman spectra is fundamental for understanding hydrogen bonding networks. For diols, the position and shape of the O-H band can distinguish between free (non-hydrogen-bonded) hydroxyl groups and those involved in intramolecular or intermolecular hydrogen bonds. In related cyclic diols, intramolecular hydrogen bonding is a key conformational determinant. However, specific vibrational frequency data for the O-H stretch in this compound, which would confirm the nature of its hydrogen bonding, is not available in the surveyed literature.

The phase behavior of this compound, including its melting point and any solid-state phase transitions, can be effectively studied using temperature-dependent vibrational spectroscopy. Changes in the spectra, particularly in the lattice mode region (low-frequency Raman) and the O-H stretching region (IR), can signal transitions between different crystalline forms or from solid to liquid. For instance, the oxidation of cyclooctene (B146475) can yield this compound as a white crystalline solid with a reported melting point of 74-76°C or 77.5-79°C. google.com While techniques like FT-Raman spectroscopy have been employed in studies involving the compound, specific data detailing its phase transitions are not published. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the chemical environment of protons, while the ¹³C NMR spectrum details the carbon skeleton. For this compound, the symmetry of the molecule influences the number of unique signals observed. While commercial entities report the availability of ¹H and ¹³C NMR spectra for this compound, detailed spectral data such as chemical shifts (δ) and coupling constants (J) are not published in the surveyed academic literature. nih.govrsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | Data not available in public literature | - | - |

| ¹³C | Data not available in public literature | - | - |

NMR spectroscopy is also a valuable tool for quantitative analysis, allowing for the determination of reaction yields and conversion rates without the need for chromatographic separation. In one study, NMR analysis of a deoxygenation reaction mixture was able to quantify the product yield at 55% while confirming that 45% of the starting this compound remained unreacted. shareok.org This demonstrates the utility of the technique for monitoring reaction progress.

Mass Spectrometry (MS) Techniques, including LC/MS of Derivatives

Mass spectrometry provides essential information about a molecule's mass and fragmentation pattern, confirming its identity and structure. While direct mass spectral data for this compound is sparse, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to detect a key intermediate during its synthesis from cyclooctene, providing mechanistic insight into its formation. acs.org

Furthermore, the analysis of derivatives is a common strategy. Mass spectral data has been reported for several related alkoxy-substituted cyclooctane (B165968) derivatives that can be formed from reactions involving the diol. rsc.org

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 2-Methoxycyclooctanol | 158 [M⁺] (0.8%) | 143, 144 | rsc.org |

| 2-Ethoxycyclooctanol | 172 [M⁺] (1%) | 155, 143 | rsc.org |

| 2-Butoxycyclooctanol | 200 [M⁺] (1.6%) | 170, 169 | rsc.org |

| 2-Dimethoxycyclooctane | 172 [M⁺] (8%) | 171, 143, 142 | rsc.org |

Detection and Identification of this compound and its Metabolites

The detection and identification of this compound and its related metabolites are crucial in various fields, from environmental analysis to clinical chemistry. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for this purpose. In a study of newborn infants, GC-MS was used to analyze urinary organic acids, where isomers of cyclohexanediol were identified. researchgate.net While trans-1,2-cyclohexanediol (B13532) was the most abundant isomer found, traces of cis-1,2-cyclohexanediol (B155557) were also detected. researchgate.net The probable source of these compounds was identified as the solvent cyclohexanone, a contaminant in intravenous solutions. researchgate.net

Liquid chromatography/electrospray ionization-mass spectrometry (LC/MS) offers another powerful tool for the detection of diol metabolites. To enhance detection sensitivity and reduce false positives, derivatization with reagents like 4-bromophenylboronic acid (BPBA) can be employed. nih.gov This method is effective for vicinal diols, and studies have shown that cis-1,2-cyclohexanediol exhibits high reactivity toward BPBA, allowing for sensitive detection. nih.gov

The Human Metabolome Database (HMDB) lists 1,2-Cyclohexanediol (B165007) as a compound found in human blood, although it is not considered a naturally occurring metabolite but rather part of the human exposome. hmdb.cahmdb.ca This indicates that its presence is due to exposure to the compound or its precursors.

Gas Chromatography (GC) for Enantiomeric Composition Analysis of Derivatized Cyclic Diols

Gas chromatography is a highly effective technique for analyzing the enantiomeric composition of chiral compounds like cyclic diols. chromatographyonline.com To achieve separation of enantiomers, derivatization of the diol is often necessary, followed by analysis on a chiral stationary phase. chromatographyonline.comresearchgate.net

One common derivatization method is acylation, for instance, with acetic acid, to form the corresponding diacetate esters. researchgate.netresearchgate.net These derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. chromatographyonline.comresearchgate.netsigmaaldrich.com For example, the enantiomers of trans-1,2-cyclohexanediol have been successfully separated using an Astec® CHIRALDEX™ B-PH column. sigmaaldrich.com

The choice of derivatizing reagent and the type of chiral stationary phase are critical for achieving optimal separation. chromatographyonline.comresearchgate.net Cyclodextrins, which are cyclic oligosaccharides, are widely used as chiral selectors in GC columns due to their ability to form inclusion complexes with analytes, leading to differential interactions with the enantiomers. chromatographyonline.comsigmaaldrich.com

A study on the acylation of chiral alcohols for GC analysis demonstrated a simple and efficient method for determining the enantiomeric composition of various cyclic diols after derivatization. researchgate.net

Table 1: GC Columns for Chiral Separation of Cyclohexanediol Derivatives

| Column Type | Analyte | Observations |

| CP Chirasil-DEX CB | Acetyl derivatives of cis-1,2-cyclohexanediol | Successful resolution of enantiomeric esters. researchgate.net |

| Astec® CHIRALDEX™ B-PH | trans-1,2-Cyclohexanediol enantiomers | Effective separation of underivatized enantiomers. sigmaaldrich.com |

| ChiralDex G-TA | Alpha and beta-pinene (B31000) enantiomers | Demonstrates reversal of elution order compared to Beta-Dex 110, useful for quantitating minor enantiomers. chromatographyonline.com |

X-ray Crystallography of this compound and its Derivatives

The crystal structure of cis-1,2-cyclohexanediol has been determined by X-ray diffraction. akjournals.com It crystallizes in the orthorhombic space group Pbca. researchgate.net The molecule adopts a chair conformation where one hydroxyl group is in an axial position and the other is in an equatorial position. akjournals.comuc.pt This arrangement allows for the formation of intramolecular hydrogen bonds. researchgate.net

For comparison, the trans-isomer also crystallizes in the orthorhombic system, but with both hydroxyl groups in equatorial positions. akjournals.com The crystal structures of both isomers reveal that hydrogen bonding plays a significant role in their solid-state organization. akjournals.comuc.pt

In the crystal lattice of cis-1,2-cyclohexanediol, molecules are organized into layers of dimers. akjournals.comuc.pt These dimers are then connected through interdimeric hydrogen bonds to form a three-dimensional network. uc.pt Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, shows that H···H (75.2%) and O···H/H···O (24.6%) contacts are the most significant contributors to the crystal packing for related diols. researchgate.net

The packing arrangement of cis-1,2-cyclohexanediol is influenced by the competition between the packing requirements of the hydroxyl groups and the cyclohexane (B81311) ring. The formation of solid-state compounds between different stereoisomers, such as cis and trans, is rare for 1,2-cyclohexanediol, likely due to the difficulty in optimizing the packing for both isomers simultaneously. researchgate.netpsu.edu

Quantum Chemical Calculations (e.g., DFT, MP2) for Molecular Structures, Energetics, and Spectroscopic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful computational tools used to predict and understand the properties of molecules. mdpi.comnih.gov These methods have been applied to cis-1,2-cyclohexanediol to investigate its conformational preferences, energies, and spectroscopic characteristics. researchgate.net

Calculations have been used to optimize the molecular structures of various conformers of cis-1,2-cyclohexanediol and to determine their relative stabilities. researchgate.netresearchgate.net These computational studies complement experimental findings from techniques like rotational spectroscopy. researchgate.net

For cis-1,2-cyclohexanediol, the chair conformation with one axial and one equatorial hydroxyl group is the most stable. akjournals.comuc.pt Quantum chemical calculations have identified four low-energy conformers within a small energy window of 5 kJ mol⁻¹. researchgate.netresearchgate.net The relative energies of these conformers are influenced by the orientation of the hydroxyl groups and the presence of intramolecular hydrogen bonding. researchgate.net

DFT calculations, specifically using the B3LYP functional with the 6-311++G** basis set, have been employed to study the monomers and oligomers of cis-1,2-cyclohexanediol. researchgate.net These calculations have shown that prior to aggregation, the molecule exists predominantly in a conformation stabilized by an intramolecular hydrogen bond. researchgate.net The energy barriers for the interconversion between different conformers can also be predicted, providing insight into the molecule's flexibility. researchgate.net

Table 2: Calculated Conformational Data for cis-1,2-Cyclohexanediol

| Computational Method | Property | Finding |

| DFT | Conformational Space | Four low-energy conformers identified within 5 kJ mol⁻¹. researchgate.netresearchgate.net |

| B3LYP/6-311++G** | Monomer Structure | Exists solely as an intramolecularly H-bonded conformer before aggregation. researchgate.net |

| MP2/aug-cc-pVDZ | Molecular Structure Optimization | Used to optimize the structures of all possible conformations. researchgate.net |

Elucidation of Reaction Transition States and Pathways

Computational chemistry has proven to be an invaluable tool in understanding the complex reaction mechanisms involving this compound. Through the use of methods like Density Functional Theory (DFT), researchers can model reaction coordinates and identify transition state structures, providing insights into the stereochemical and regiochemical outcomes of various transformations.

One area of significant investigation is the deoxydehydration (DODH) of vicinal diols to olefins, a reaction of interest for converting biomass-derived polyols into valuable chemicals. rsc.org In the context of this compound, computational studies can help elucidate the catalytic cycle, particularly when transition metal complexes are employed. For instance, in rhenium-catalyzed deoxydehydration, a simplified catalytic cycle involves the formation of a glycolate (B3277807) intermediate, followed by olefin extrusion and reoxidation of the catalyst. rsc.org The stereospecificity of such reactions, where this compound yields cyclooctene, can be rationalized by analyzing the transition state energies. rsc.org

Computational studies have also been instrumental in understanding the stereoselectivity of other reactions. For example, in the context of mediated electrohydrocyclization reactions, computational chemistry has been used to study the thermodynamic and kinetic properties of different mediators and whether they follow an inner-sphere or outer-sphere reaction pathway. csus.edu While not directly studying this compound, these studies on related cyclic systems demonstrate the power of computational methods to predict and explain stereochemical outcomes by analyzing the activation energies of competing transition states. csus.edu

Furthermore, computational models can predict the influence of solvent and other reaction conditions on transition state stabilization. For related cyclic systems like cis-1,2-dibromocyclohexane, computational studies using Gaussian 09 have shown that syn-addition transition states are stabilized in polar solvents, which aligns with experimental observations. Similar principles can be applied to understand reactions involving this compound.

The table below summarizes key computational findings related to the reaction pathways of this compound and analogous cyclic compounds.

| Reaction | Compound System | Computational Method | Key Finding |

| Deoxydehydration | This compound | Thermodynamics Analysis | The transformation of the diol to an olefin is a key thermodynamic contributor to the overall reaction. rsc.org |

| Deoxydehydration | Vicinal Diols with Rhenium Catalyst | Not Specified | A simplified catalytic cycle involving a glycolate intermediate was proposed. rsc.org |

| Electrohydrocyclization | General Aldehydes and Ketones | Computational Chemistry | Chiral mediators can favor the formation of the cis stereoisomer under kinetic control by influencing transition state energies. csus.edu |

| Bromination | Cyclohexene (B86901) to cis-1,2-dibromocyclohexane | Gaussian 09 | Syn-addition transition states are stabilized by polar solvents. |

Molecular Dynamics (MD) Simulations and Force Field Development for Conformational and Intermolecular Studies

Molecular dynamics (MD) simulations provide a powerful avenue for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. These simulations, which model the movement of atoms and molecules over time, rely on accurate force fields to describe the potential energy of the system. wikipedia.org

The development of reliable force fields is crucial for obtaining meaningful results from MD simulations. wikipedia.org Force fields are sets of parameters and mathematical functions that describe the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). wikipedia.orgfrontiersin.org For cyclic molecules, accurately representing the ring's flexibility and the interplay of intramolecular hydrogen bonding is particularly challenging.

Several established force fields, such as MMFF (Merck Molecular Force Field), GROMOS, and OPLS, are commonly used for organic molecules. wikipedia.orgresearchgate.net The choice of force field can significantly impact the results of conformational analysis. researchgate.net For instance, in the study of cyclic peptides, different force fields yielded varying degrees of success in predicting crystal-like conformations. nih.gov The development of residue-specific force fields (RSFF) has shown promise in improving the accuracy of structure prediction for such complex systems. nih.gov